molecular formula C25H29FN4O7 B1663356 DV-7028 CAS No. 133364-63-3

DV-7028

Katalognummer: B1663356
CAS-Nummer: 133364-63-3
Molekulargewicht: 516.5 g/mol
InChI-Schlüssel: GVSYIVYQDRVBAL-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DV-7028 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, bei der es sich um ein Pyrido-Triazin-Derivat handelt. Die wichtigsten Schritte umfassen:

    Bildung des Pyrido-Triazin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

    Einführung der Piperidinylgruppe: Dieser Schritt beinhaltet die Reaktion der Kernstruktur mit einem Piperidinyl-Derivat.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet:

Analyse Chemischer Reaktionen

Arten von Reaktionen

DV-7028 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

  • Molecular Formula : C21H26ClFN4O3
  • Molecular Weight : 436.9 g/mol
  • K_i Value : 22 nM (high selectivity for 5-HT2A receptors)

DV-7028 exerts its pharmacological effects by selectively blocking the 5-HT2A receptors, inhibiting serotonin from binding to these sites. This action is critical in reducing serotonin-induced platelet aggregation, which is particularly relevant in cardiovascular health.

Cardiovascular Research

This compound has been extensively studied for its antithrombotic properties. In animal models, it demonstrated a 77% reduction in cyclic flow reductions, indicating its potential to improve coronary blood flow dynamics . The compound's ability to inhibit arterial thrombus formation suggests its utility in preventing thrombotic events during cardiovascular incidents.

Study Dosage Outcome
Animal Model Study0.1 mg/kg77% reduction in cyclic flow reductions

Neuropharmacological Studies

The compound's action on serotonin receptors positions it as a candidate for investigating neuropsychiatric disorders. Its selectivity for the 5-HT2A receptor may lead to fewer side effects compared to other antagonists, making it a valuable tool for exploring mood regulation and psychotropic effects .

Compound Mechanism of Action Affinity (K_i) Unique Features
This compoundSelective antagonist22 nMHigh selectivity for 5-HT2A
KetanserinBroader receptor affinityVariesUsed in hypertension treatment
RitanserinSelective antagonistVariesDifferent pharmacokinetics

Pharmaceutical Development

This compound is being explored for its potential in developing new pharmaceuticals targeting the 5-HT2A receptors. Its high selectivity and potency make it an attractive candidate for drug formulation aimed at treating conditions related to serotonin dysregulation.

Case Study: Antithrombotic Effects

In a controlled study involving rats, this compound was administered at varying doses to assess its impact on arterial thrombosis development. The results indicated that the compound effectively delayed thrombus formation, highlighting its potential application in clinical settings focused on cardiovascular health.

Case Study: Neuropsychiatric Implications

Research has begun to explore the implications of this compound in treating mood disorders. Initial findings suggest that by blocking the 5-HT2A receptor, this compound may influence neurotransmission pathways associated with mood regulation, warranting further investigation into its psychotropic effects .

Wirkmechanismus

DV-7028 exerts its effects by selectively binding to the 5-hydroxytryptamine2 receptor, thereby inhibiting its activity. This receptor is involved in various physiological processes, including platelet aggregation and vascular contraction. By blocking this receptor, this compound can prevent the formation of arterial thrombi and reduce platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

DV-7028 ist einzigartig aufgrund seiner hohen Selektivität für den 5-Hydroxytryptamin-2-Rezeptor und seiner starken antithrombotischen Wirkungen. Im Gegensatz zu einigen anderen Verbindungen beeinflusst es nicht andere Serotonin-Rezeptorsubtypen, was es zu einem wertvollen Werkzeug zur Untersuchung der spezifischen Rolle des 5-Hydroxytryptamin-2-Rezeptors in verschiedenen physiologischen Prozessen macht .

Biologische Aktivität

DV-7028, also known as this compound hydrochloride, is a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a subtype of serotonin receptors that play critical roles in various physiological processes, including mood regulation and perception. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits a high affinity for the 5-HT2A receptor with a binding constant (Ki) of approximately 22 nanomolar. This selectivity allows it to effectively block serotonin from binding to the receptor, thereby inhibiting its downstream signaling pathways without significantly affecting other serotonin receptor subtypes such as 5-HT1A, 5-HT1B, and 5-HT1D .

Key Actions:

  • Antagonism of 5-HT2A receptors: Prevents serotonin's physiological effects mediated through these receptors.
  • Inhibition of platelet aggregation: this compound has been shown to inhibit collagen-induced serotonin secretion and platelet aggregation, which may have implications for thrombotic conditions .
  • Potential therapeutic applications: Its selective action suggests potential use in treating disorders linked to serotonergic dysregulation, such as anxiety and depression.

Biological Activity Overview

Research indicates that this compound can influence various biological processes:

Biological Process Effect of this compound
Platelet aggregationInhibition
Arterial thrombus formationDelayed development
Pulmonary artery pressureAttenuation

Case Studies

  • Thrombotic Conditions:
    • In animal models, this compound demonstrated a significant reduction in arterial thrombus formation while showing no effect on venous thrombosis. This suggests its potential utility in preventing arterial blockages without affecting venous systems .
  • Pulmonary Hypertension:
    • A study indicated that this compound attenuated the rise in pulmonary artery pressure induced by monocrotaline, suggesting its role in managing pulmonary hypertension .

Comparative Analysis with Other Compounds

This compound's unique profile can be contrasted with other known 5-HT2A antagonists:

Compound Name Mechanism of Action Affinity for 5-HT2A (Ki) Unique Features
ClozapineAntagonist at multiple receptors~200 nMActs on dopamine receptors
RisperidoneAntagonist at dopamine and serotonin~10 nMBroader receptor activity
KetanserinSelective antagonist~1 nMPrimarily used for hypertension treatment
OlanzapineAntagonist at multiple receptors~50 nMKnown for antipsychotic properties

This compound stands out due to its high selectivity for the 5-HT2A receptor and minimal off-target effects, making it a valuable tool in pharmacological research .

Eigenschaften

CAS-Nummer

133364-63-3

Molekularformel

C25H29FN4O7

Molekulargewicht

516.5 g/mol

IUPAC-Name

(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

GVSYIVYQDRVBAL-BTJKTKAUSA-N

SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Isomerische SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Synonyme

3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate
DV 7028
DV-7028

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DV-7028
Reactant of Route 2
DV-7028
Reactant of Route 3
DV-7028
Reactant of Route 4
DV-7028
Reactant of Route 5
DV-7028
Reactant of Route 6
DV-7028

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.